molecular formula C16H24N2O3 B12926441 tert-Butyl ((3R,4S)-4-(4-methoxyphenyl)pyrrolidin-3-yl)carbamate

tert-Butyl ((3R,4S)-4-(4-methoxyphenyl)pyrrolidin-3-yl)carbamate

Cat. No.: B12926441
M. Wt: 292.37 g/mol
InChI Key: NTUSMEQMZHLYMM-KGLIPLIRSA-N
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Description

tert-Butyl ((3R,4S)-4-(4-methoxyphenyl)pyrrolidin-3-yl)carbamate is a chemical compound characterized by the presence of a tert-butyl group, a methoxyphenyl group, and a pyrrolidine ring

Preparation Methods

The synthesis of tert-Butyl ((3R,4S)-4-(4-methoxyphenyl)pyrrolidin-3-yl)carbamate typically involves the reaction of a pyrrolidine derivative with a tert-butyl carbamate. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. Industrial production methods may involve optimizing reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

tert-Butyl ((3R,4S)-4-(4-methoxyphenyl)pyrrolidin-3-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl or methoxyphenyl groups can be replaced by other functional groups using appropriate reagents and conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and temperature control to ensure optimal reaction rates and product formation.

Scientific Research Applications

tert-Butyl ((3R,4S)-4-(4-methoxyphenyl)pyrrolidin-3-yl)carbamate has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.

    Biology: It can be used in studies involving enzyme inhibition, receptor binding, and other biochemical assays to understand its interactions with biological targets.

    Medicine: The compound may have potential therapeutic applications, including as a precursor for drug development or as an active pharmaceutical ingredient in certain treatments.

    Industry: It can be utilized in the production of specialty chemicals, polymers, and other industrial products where its unique structural properties are advantageous.

Mechanism of Action

The mechanism of action of tert-Butyl ((3R,4S)-4-(4-methoxyphenyl)pyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or other biochemical processes that result in the observed effects.

Comparison with Similar Compounds

tert-Butyl ((3R,4S)-4-(4-methoxyphenyl)pyrrolidin-3-yl)carbamate can be compared with other similar compounds, such as:

    tert-Butyl ((3R,4S)-4-(4-hydroxyphenyl)pyrrolidin-3-yl)carbamate: This compound has a hydroxy group instead of a methoxy group, which can lead to different reactivity and biological activity.

    tert-Butyl ((3R,4S)-4-(4-chlorophenyl)pyrrolidin-3-yl)carbamate:

    tert-Butyl ((3R,4S)-4-(4-nitrophenyl)pyrrolidin-3-yl)carbamate: The nitro group introduces additional reactivity, making this compound useful in different chemical and biological contexts.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties that can be leveraged in various applications.

Properties

Molecular Formula

C16H24N2O3

Molecular Weight

292.37 g/mol

IUPAC Name

tert-butyl N-[(3R,4S)-4-(4-methoxyphenyl)pyrrolidin-3-yl]carbamate

InChI

InChI=1S/C16H24N2O3/c1-16(2,3)21-15(19)18-14-10-17-9-13(14)11-5-7-12(20-4)8-6-11/h5-8,13-14,17H,9-10H2,1-4H3,(H,18,19)/t13-,14+/m1/s1

InChI Key

NTUSMEQMZHLYMM-KGLIPLIRSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CNC[C@@H]1C2=CC=C(C=C2)OC

Canonical SMILES

CC(C)(C)OC(=O)NC1CNCC1C2=CC=C(C=C2)OC

Origin of Product

United States

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